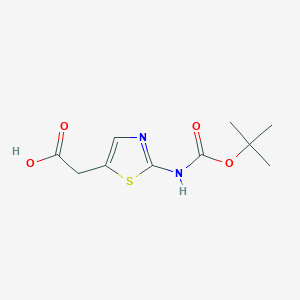

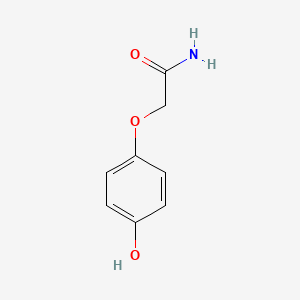

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

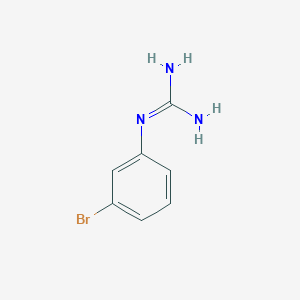

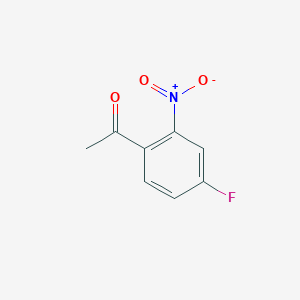

The compound "2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. The tert-butoxycarbonyl (Boc) group is commonly used in chemistry to protect amino groups during synthesis because it can be removed afterwards under mild acidic conditions.

Synthesis Analysis

The synthesis of related thiazolyl acetic acid derivatives has been described in the literature. For instance, the synthesis of a similar compound, 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, involves the condensation of (Z)-2-(2-aminothiazol-4-yl)2-(tert.-butyoxycarbonylprop-2-oxyimino) acetic acid with DM in alkali conditions, using triethyl phosphate as a reagent . The optimized conditions for this reaction were studied, resulting in a high yield of 86.8% .

Molecular Structure Analysis

The molecular structure of thiazolyl acetic acid derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific stereochemistry of these compounds is crucial for their biological activity. For example, the stereochemical structure of a related compound, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography .

Chemical Reactions Analysis

Thiazolyl acetic acid derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The amino group, protected by the Boc group, can be deprotected under acidic conditions, allowing for further chemical modifications. The acetic acid moiety provides another site for chemical reactions, such as esterification or amidation, which can be used to modify the compound's properties or to conjugate it to other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl acetic acid derivatives are influenced by their functional groups and molecular structure. For example, the polarity and solubility of these compounds can be adjusted by the presence of the tert-butoxycarbonyl group and the acetic acid moiety. The determination of the content of a similar compound, (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid, was achieved using reversed-phase HPLC, which indicates its chromatographic behavior and potential for purification .

科学的研究の応用

Synthesis and Characterization

- The compound has been synthesized through different methodologies, emphasizing the optimization of conditions for improved yields. For instance, Wang Yu-huan demonstrated a synthesis process involving condensation reactions under specific conditions to achieve a product yield of 86.8% (Wang Yu-huan, 2009). Similarly, Yin Shu-mei reported on the synthesis of a related thioester derivative, highlighting the importance of precise reaction conditions for achieving desired outcomes (Yin Shu-mei, 2006).

Pharmacological Characterization

- Studies have investigated the pharmacological potential of derivatives of this compound, exploring their activity at various receptors. P. Conti et al. synthesized stereoisomers related to the core structure, examining their activity at ionotropic and metabotropic glutamate receptors, offering insights into the nuanced pharmacological profiles and potential therapeutic applications of these compounds (P. Conti et al., 2007).

Industrial Applications

- Research into derivatives of this compound extends to industrial applications, with studies exploring the synthesis of novel derivatives for use in photoelectronic devices and as part of chemosensory frameworks. For example, S. Shafi et al. focused on the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives, providing foundational research for further development in various industrial contexts (S. Shafi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

将来の方向性

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)12-8-11-5-6(17-8)4-7(13)14/h5H,4H2,1-3H3,(H,13,14)(H,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURLAKSDAZFWSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609146 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)acetic acid | |

CAS RN |

723278-39-5 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-5-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1342363.png)